2-(3-Chlorophenyl)-2-hydroxyacetonitrile
Overview
Description
2-(3-Chlorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-chlorobenzaldehyde with cyanide sources under basic conditions. One common method is the reaction of 3-chlorobenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-chlorophenyl)-2-oxoacetonitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3-chlorophenyl)-2-hydroxyethylamine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)-2-oxoacetonitrile
Reduction: 2-(3-Chlorophenyl)-2-hydroxyethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorophenyl)-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the hydroxy and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxyacetonitrile
- 2-(3-Bromophenyl)-2-hydroxyacetonitrile
- 2-(3-Methylphenyl)-2-hydroxyacetonitrile
Uniqueness
2-(3-Chlorophenyl)-2-hydroxyacetonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRCPVSCQOAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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